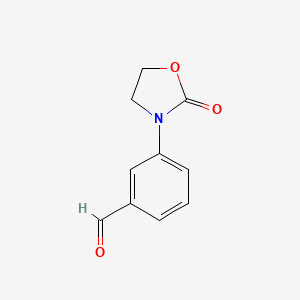

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

Vue d'ensemble

Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a chemical compound with the CAS Number: 381230-96-2 . It has a molecular weight of 143.14 . The IUPAC name for this compound is 3-(2-oxo-1,3-oxazolidin-3-yl)propanal .

Molecular Structure Analysis

The InChI code for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is 1S/C6H9NO3/c8-4-1-2-7-3-5-10-6(7)9/h4H,1-3,5H2 . The SMILES string for this compound is O=C(OCC1)N1CC(O)=O .Physical And Chemical Properties Analysis

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a liquid at room temperature . The storage temperature for this compound is -10°C .Applications De Recherche Scientifique

I have found several scientific research applications related to oxazolidinone derivatives and similar compounds. Here’s a comprehensive analysis focusing on unique applications:

Antimicrobial Activity

Oxazolidinones, including compounds similar to “3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde”, have been studied for their antimicrobial properties. They are known to be effective against a range of bacteria, including resistant strains .

Antifungal Applications

These compounds also exhibit antifungal activities, which make them potential candidates for treating fungal infections .

Antioxidant Properties

Research has indicated that oxazolidinone derivatives can possess antioxidant properties, which are beneficial in protecting cells from oxidative stress .

Anti-inflammatory and Analgesic Effects

Some studies suggest that these molecules may have anti-inflammatory and analgesic effects, which could be useful in the development of new pain relief medications .

Anticancer Potential

There is ongoing research into the anticancer properties of oxazolidinone derivatives. They may play a role in future cancer therapies .

Synthesis Methods

New methods for synthesizing oxazolidin-2-one rings, which are core structures in these compounds, are continually being developed to improve efficiency and yield .

Pharmaceutical Applications

The oxazolidinone ring is a key feature in several pharmaceuticals, such as linezolid, an antibiotic with a unique mechanism of action .

Novel Synthesis Routes

Researchers are exploring novel synthesis routes for oxazolidinone-based drugs like rivaroxaban, which is used as an anticoagulant .

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLUGPIETVTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)